Methyl 2-(1-aminoethyl)-5-iodobenzoate

Description

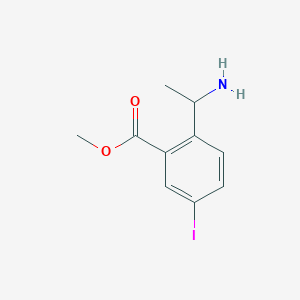

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12INO2 |

|---|---|

Molecular Weight |

305.11 g/mol |

IUPAC Name |

methyl 2-(1-aminoethyl)-5-iodobenzoate |

InChI |

InChI=1S/C10H12INO2/c1-6(12)8-4-3-7(11)5-9(8)10(13)14-2/h3-6H,12H2,1-2H3 |

InChI Key |

SGJQYHJXPGZOPH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C=C(C=C1)I)C(=O)OC)N |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization for Research Integrity

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.

Proton (¹H) NMR spectroscopy provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. For Methyl 2-(1-aminoethyl)-5-iodobenzoate, the spectrum is predicted to show distinct signals corresponding to the aromatic, methine, amino, and methyl protons. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

The key expected signals include:

A singlet for the three protons of the ester methyl (-OCH₃) group.

A quartet for the single methine (-CH) proton of the aminoethyl group, split by the adjacent methyl protons.

A doublet for the three protons of the ethyl's methyl (-CH₃) group, split by the methine proton.

A broad singlet for the two protons of the primary amine (-NH₂) group.

Three distinct signals in the aromatic region corresponding to the protons on the substituted benzene (B151609) ring. Their multiplicities will be doublets or doublets of doublets due to coupling with adjacent aromatic protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Ar-H | ~7.9 - 8.1 | d (doublet) | ~2.0 | 1H |

| Ar-H | ~7.6 - 7.8 | dd (doublet of doublets) | J1 ≈ 8.5, J2 ≈ 2.0 | 1H |

| Ar-H | ~7.2 - 7.4 | d (doublet) | ~8.5 | 1H |

| -CH(NH₂)CH₃ | ~4.2 - 4.4 | q (quartet) | ~6.8 | 1H |

| -OCH₃ | ~3.9 | s (singlet) | N/A | 3H |

| -NH₂ | ~1.5 - 2.5 (variable) | br s (broad singlet) | N/A | 2H |

| -CH(NH₂)CH₃ | ~1.4 - 1.6 | d (doublet) | ~6.8 | 3H |

Carbon-13 (¹³C) NMR spectroscopy detects the carbon backbone of a molecule. A proton-decoupled ¹³C NMR spectrum for this compound is expected to display ten distinct signals, one for each unique carbon atom in the structure. The chemical shifts provide insight into the electronic environment and hybridization of each carbon.

Expected signals include:

A signal for the carbonyl carbon of the ester group at the most downfield position.

Six distinct signals in the aromatic region, with the carbon atom bonded to the iodine atom appearing at a significantly upfield position due to the heavy atom effect.

Signals corresponding to the methine and methyl carbons of the aminoethyl group.

A signal for the ester methyl carbon.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | ~167 - 170 |

| Ar-C (quaternary) | ~145 - 148 |

| Ar-CH | ~140 - 142 |

| Ar-CH | ~130 - 133 |

| Ar-C (quaternary) | ~128 - 131 |

| Ar-CH | ~126 - 128 |

| Ar-C-I | ~92 - 95 |

| -OCH₃ | ~52 - 54 |

| -CH(NH₂)CH₃ | ~50 - 53 |

| -CH(NH₂)CH₃ | ~23 - 26 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a key cross-peak would be observed between the methine proton (~4.3 ppm) and the methyl protons (~1.5 ppm) of the aminoethyl group, confirming their adjacency. Correlations between the aromatic protons would also be visible, helping to assign their specific positions on the ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). It would be used to definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2. For instance, the ester methyl proton signal (~3.9 ppm) would correlate with the ester methyl carbon signal (~52 ppm).

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

HRMS is a powerful technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. This allows for the calculation of a precise molecular formula, serving as a critical piece of evidence for structural confirmation. For this compound, the analysis would typically be performed on the protonated molecule, [M+H]⁺.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂INO₂ |

| Ion Formula | [C₁₀H₁₃INO₂]⁺ |

| Theoretical Monoisotopic Mass [M] | 305.0015 u |

| Calculated m/z for [M+H]⁺ | 306.0093 |

An experimental HRMS measurement matching the calculated m/z value to within a few parts per million (ppm) provides high confidence in the assigned molecular formula.

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb IR radiation at characteristic frequencies (wavenumbers, cm⁻¹), making IR an excellent tool for identifying the types of bonds present.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch (symmetric & asymmetric) | Primary Amine (-NH₂) | 3300 - 3500 (two bands) |

| C-H Stretch (aromatic) | Aromatic Ring | 3000 - 3100 |

| C-H Stretch (aliphatic) | -CH₃, -CH | 2850 - 3000 |

| C=O Stretch (ester) | Ester | 1710 - 1730 |

| C=C Stretch (aromatic) | Aromatic Ring | 1550 - 1600 |

| N-H Bend | Primary Amine (-NH₂) | 1590 - 1650 |

| C-O Stretch (ester) | Ester | 1100 - 1300 |

| C-I Stretch | Aryl Iodide | 500 - 600 |

The presence of strong absorption bands in these regions would confirm the existence of the primary amine, the aromatic ring, the ester carbonyl, and the carbon-iodine bond. The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of vibrations unique to the molecule.

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light occurs in parts of the molecule containing π-electron systems or non-bonding electrons, known as chromophores. The primary chromophore in this compound is the substituted benzene ring. The ester carbonyl group and the iodine substituent influence the electronic transitions of the aromatic system. The spectrum is expected to show characteristic absorption maxima (λmax) in the ultraviolet range.

| Electronic Transition | Chromophore | Predicted λmax (nm) |

|---|---|---|

| π → π | Substituted Benzene Ring | ~210 - 230 |

| π → π (benzenoid) | Substituted Benzene Ring | ~260 - 290 |

These absorption bands are characteristic of substituted aromatic systems and their precise location and intensity are sensitive to the substitution pattern and the solvent used for analysis.

X-ray Diffraction for Solid-State Molecular Structure and Conformational Analysis

A comprehensive search of publicly available scientific literature and crystallographic databases did not yield any specific single-crystal X-ray diffraction studies for this compound. Consequently, detailed experimental data on its solid-state molecular structure, including precise bond lengths, bond angles, and conformational parameters, are not available.

While crystallographic data for analogous compounds, such as Methyl 2-amino-5-chlorobenzoate and Methyl 2-amino-5-bromobenzoate, have been reported, these cannot be directly extrapolated to accurately describe the atomic arrangement and packing of this compound due to the differences in the substituent at the 2-position of the benzoate (B1203000) ring (1-aminoethyl vs. amino) and the halogen atom. The presence of the bulkier and more electron-dense iodine atom, as well as the chiral center in the aminoethyl group, would significantly influence the crystal packing and molecular conformation.

To provide the requested detailed structural and conformational analysis, an experimental X-ray diffraction study on a suitable single crystal of this compound would be required. Such an analysis would provide definitive information on its three-dimensional structure and intermolecular interactions in the solid state.

Computational Chemistry and Molecular Modeling in Understanding Compound Behavior

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting various molecular properties with high accuracy.

Geometry optimization using DFT would determine the most stable three-dimensional arrangement of atoms in Methyl 2-(1-aminoethyl)-5-iodobenzoate, corresponding to the minimum energy conformation. This process provides crucial information on bond lengths, bond angles, and dihedral angles.

Subsequent electronic structure analysis of the optimized geometry would yield insights into the distribution of electrons within the molecule. Key parameters derived from this analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. These calculations can also map the electrostatic potential surface, identifying electron-rich and electron-poor regions of the molecule, which are crucial for understanding intermolecular interactions.

DFT calculations are widely employed to predict spectroscopic data, which can aid in the characterization of compounds. d-nb.info

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts can be performed using DFT. d-nb.info The predicted spectra serve as a valuable tool for interpreting experimental data and can help in the structural elucidation of the compound. nih.govnih.gov The accuracy of these predictions has been shown to be high, often with deviations of less than 1-2 ppm for 13C NMR. d-nb.info

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of this compound. These calculations can identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, providing insights into the compound's photophysical properties. nih.govnih.gov

A hypothetical table of predicted spectroscopic data is presented below:

| Parameter | Predicted Value |

| 1H NMR | |

| Aromatic Protons | δ 7.0-8.0 ppm |

| CH Proton | δ 4.0-4.5 ppm |

| CH3 (ethyl) | δ 1.2-1.6 ppm |

| OCH3 | δ 3.8-4.0 ppm |

| NH2 | δ 1.5-2.5 ppm |

| 13C NMR | |

| Carbonyl Carbon | δ 165-175 ppm |

| Aromatic Carbons | δ 110-150 ppm |

| CH Carbon | δ 50-60 ppm |

| CH3 (ethyl) | δ 10-20 ppm |

| OCH3 | δ 50-55 ppm |

| UV-Vis | |

| λmax | ~250-300 nm |

DFT is a powerful tool for investigating the pathways of chemical reactions. For this compound, this could involve studying its synthesis or potential metabolic transformations. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. researchgate.net This allows for the determination of activation energies, which are crucial for understanding reaction rates and identifying the most favorable reaction pathways. researchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is extensively used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or nucleic acid. nih.govsemanticscholar.org The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the receptor and scoring them based on their binding affinity. mdpi.com

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the predicted ligand-receptor complex over time. nih.gov MD simulations provide a detailed view of the dynamic behavior of the complex, including conformational changes and the nature of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. nih.gov

Conformational Analysis and Energy Landscape Mapping

Molecules can exist in various conformations due to the rotation around single bonds. Conformational analysis aims to identify the stable conformers and determine their relative energies. nih.gov For this compound, this would involve exploring the rotational freedom of the aminoethyl and ester groups.

By systematically rotating these bonds and calculating the energy at each step, an energy landscape can be mapped. nih.gov This map reveals the low-energy, stable conformations and the energy barriers between them. Understanding the conformational preferences of the molecule is essential as it can significantly influence its biological activity and physical properties.

Molecular Descriptors and Cheminformatics for Scaffold Diversity Analysis

Cheminformatics involves the use of computational methods to analyze chemical data. Molecular descriptors are numerical values that encode chemical information and are used to quantify the physical, chemical, and structural properties of molecules. researchgate.netthescipub.com For a class of compounds including this compound, various descriptors can be calculated, such as:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Based on the 3D structure of the molecule.

Electronic descriptors: Derived from quantum chemical calculations (e.g., HOMO-LUMO energies, partial charges).

Physicochemical descriptors: Such as logP (lipophilicity) and polar surface area (PSA).

These descriptors can be used for scaffold diversity analysis, comparing the structural and chemical space occupied by a set of molecules. This is particularly useful in drug discovery for designing libraries of compounds with diverse properties to maximize the chances of finding a hit.

A hypothetical table of calculated molecular descriptors for this compound is shown below:

| Descriptor | Calculated Value |

| Molecular Weight | 319.12 g/mol |

| LogP | ~3.5 |

| Polar Surface Area | ~63 Ų |

| Number of Rotatable Bonds | 4 |

| Hydrogen Bond Donors | 1 (from NH2) |

| Hydrogen Bond Acceptors | 3 (from C=O, OCH3, NH2) |

Prediction of ADME-Related Parameters for Research Compound Prioritization (e.g., lipophilicity, polar surface area)

In the early phases of drug discovery, the evaluation of a compound's potential success is heavily reliant on predictive models. Before significant resources are invested in synthesis and in vivo testing, computational chemistry and molecular modeling offer critical insights into a molecule's likely behavior within a biological system. biosolveit.delongdom.org This in silico approach is fundamental for prioritizing research compounds by predicting their Absorption, Distribution, Metabolism, and Excretion (ADME) properties. yale.eduuniroma1.itosdd.net By identifying candidates with unfavorable pharmacokinetic profiles early on, researchers can focus on molecules with a higher probability of success, thereby streamlining the development pipeline and reducing costs. osdd.netbioivt.com

Lipophilicity (logP)

Lipophilicity is a measure of a compound's affinity for a lipid-rich (non-polar) environment versus an aqueous (polar) one. emerypharma.com It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. nanx.mesailife.com This parameter is crucial as it influences a drug's absorption, distribution, and metabolism. azolifesciences.com For a compound like this compound to be orally absorbed, it must possess sufficient lipophilicity to passively diffuse across the lipid-rich membranes of the gastrointestinal tract. emerypharma.com However, excessively high lipophilicity can lead to poor solubility in the aqueous environment of the gut, sequestration in fatty tissues, and increased metabolic clearance, which can negatively impact bioavailability and potentially lead to toxicity. azolifesciences.comsailife.com

Computational prediction of logP is a well-established field, with models generally falling into two categories: additive models that sum the contributions of individual atoms or fragments, and property-based models that use molecular descriptors in statistical or machine learning algorithms. nih.gov These predictive tools allow for the rapid assessment of thousands of virtual compounds, enabling chemists to prioritize the synthesis of molecules within an optimal lipophilicity range, often considered to be a logP value of less than 5 for oral drugs, according to Lipinski's Rule of Five. sailife.com

Topological Polar Surface Area (TPSA)

Topological Polar Surface Area is defined as the sum of the surfaces of polar atoms (typically oxygen and nitrogen) and their attached hydrogens in a molecule. openeducationalberta.camolinspiration.com This parameter is an excellent indicator of a drug's polarity and its ability to form hydrogen bonds. chimia.chopeneducationalberta.ca TPSA has been shown to correlate strongly with passive molecular transport through membranes, including intestinal absorption and blood-brain barrier penetration. molinspiration.competer-ertl.com

Compounds with higher TPSA values are generally less lipid-soluble and tend to exhibit poorer membrane permeability. openeducationalberta.ca Conversely, molecules with lower TPSA values are more likely to be absorbed effectively. Computational methods for calculating TPSA are significantly faster than traditional 3D surface area calculations. peter-ertl.comacs.org These methods, often based on the summation of fragment contributions, require only the 2D structure (topology) of the molecule, making them ideal for high-throughput screening of large virtual libraries. peter-ertl.comacs.orgpitt.edu

Illustrative Predicted ADME Parameters

While specific experimental or calculated data for this compound is not available in the public domain, the following table illustrates the typical output of computational ADME prediction tools for a research compound. These values are essential for researchers to rank and select promising candidates for further development.

| Parameter | Predicted Value | Significance |

| Lipophilicity (logP) | 2.5 - 3.5 | Indicates a balance between solubility and membrane permeability, favorable for oral absorption. |

| Topological Polar Surface Area (TPSA) | 60 - 80 Ų | Suggests good potential for intestinal absorption and cell permeation. |

| Molecular Weight (MW) | 319.14 g/mol | Falls within the range typically associated with good bioavailability. |

| Hydrogen Bond Donors | 2 | Number of potential hydrogen bond donors, influencing solubility and receptor binding. |

| Hydrogen Bond Acceptors | 3 | Number of potential hydrogen bond acceptors, affecting solubility and target interactions. |

Note: The data in this table is hypothetical and for illustrative purposes only. It demonstrates the type of information generated by in silico ADME prediction software to guide compound prioritization.

Investigation of Biological Interactions and Mechanistic Studies Preclinical Research Focus

Identification and Validation of Molecular Targets in Cellular and Biochemical Assays

Enzyme Inhibition Kinetics and Specificity Studies (e.g., Butyrylcholinesterase)

No studies detailing the enzyme inhibition kinetics or specificity of Methyl 2-(1-aminoethyl)-5-iodobenzoate, including its effects on butyrylcholinesterase, are available in the public domain.

Receptor Binding Profiling and Affinity Measurements

There is no published data on the receptor binding profile or affinity measurements for this compound.

Mechanistic Studies of Cellular Pathway Modulation

Impact on Proliferation and Viability in Research Cell Lines

Information regarding the impact of this compound on the proliferation and viability of any research cell lines has not been reported in the scientific literature.

Investigation of Anti-Infective or Immunomodulatory Mechanisms in vitro

There are no available in vitro studies investigating potential anti-infective or immunomodulatory mechanisms of this compound.

Role as a Chemical Probe for Target Engagement Studies

No literature exists that describes the use of this compound as a chemical probe for target engagement studies.

Structure-Activity Relationship (SAR) Studies for Functional Group Contribution to Biological Effect

No formal structure-activity relationship (SAR) studies for this compound have been reported in the available scientific literature. SAR studies are crucial for understanding how different functional groups within a molecule contribute to its biological activity. Such studies typically involve synthesizing and testing a series of structurally related compounds to identify the key molecular features responsible for the desired pharmacological effect.

To illustrate the type of data that would be necessary for a meaningful SAR analysis, a hypothetical data table is presented below. Please note that the compounds and data in this table are for illustrative purposes only and are not based on actual experimental results for this compound.

Hypothetical Data for SAR Studies

| Compound ID | R1 (Position 2) | R2 (Position 5) | R3 (Ester) | Biological Activity (e.g., IC50 in µM) |

| Target Compound | -CH(NH2)CH3 | -I | -CH3 | Data Not Available |

| Analog 1 | -CH(NH2)CH3 | -H | -CH3 | Data Not Available |

| Analog 2 | -CH(NH2)CH3 | -Br | -CH3 | Data Not Available |

| Analog 3 | -CH2CH2NH2 | -I | -CH3 | Data Not Available |

| Analog 4 | -CH(NH2)CH3 | -I | -H | Data Not Available |

Preclinical Efficacy in Relevant Animal Models (e.g., neuroprotection, imaging agent performance)

There is no available data from preclinical studies in relevant animal models to assess the efficacy of this compound. Such studies are essential to determine the potential therapeutic or diagnostic utility of a compound before it can be considered for human trials.

For neuroprotection, preclinical efficacy would typically be evaluated in animal models of neurological disorders, such as stroke or Alzheimer's disease. Key endpoints would include measures of neuronal damage, cognitive function, and motor skills.

As an imaging agent, its performance would be assessed in animal models to determine its biodistribution, target accumulation, and clearance properties. For example, if it were being investigated as a SPECT or PET imaging agent, it would first need to be radiolabeled, and its ability to visualize specific tissues or pathological processes would be evaluated.

A representative data table for a hypothetical preclinical study is provided below to demonstrate the type of information that is currently unavailable for this compound. The data presented is purely illustrative.

Hypothetical Preclinical Efficacy Data

| Animal Model | Compound | Outcome Measure | Result |

| Data Not Available | This compound | Data Not Available | Data Not Available |

| Rodent Model of Ischemic Stroke | Hypothetical Neuroprotectant | Infarct Volume Reduction (%) | Data Not Available |

| Transgenic Mouse Model of Alzheimer's Disease | Hypothetical Imaging Agent | Brain Amyloid Plaque Signal-to-Background Ratio | Data Not Available |

Radiochemistry and Isotopic Labeling for Advanced Research Applications

Research on Biodistribution and Pharmacokinetics in Animal Models

Due to the absence of specific data for "Methyl 2-(1-aminoethyl)-5-iodobenzoate" in these areas, the generation of the requested article is not possible while adhering to the strict requirements of providing thorough, informative, and scientifically accurate content focused solely on this compound.

Metabolic Fate of Radiolabeled Compound in Research Systems

The metabolic fate of a radiolabeled compound, such as those used in advanced research applications, is a critical area of investigation. Understanding how a molecule is processed within a biological system provides invaluable insight into its mechanism of action, efficacy, and potential for translation into clinical use. The biotransformation of a radiopharmaceutical determines its distribution, the identity of its metabolites, and its routes of excretion. While specific metabolic studies on "this compound" are not extensively detailed in publicly available literature, its metabolic pathways can be predicted based on the well-established biotransformation of its constituent chemical moieties: an aromatic iodide, an aminoethyl group, and a methyl ester.

The in vivo stability of the carbon-iodine bond is a primary concern for radioiodinated pharmaceuticals. nih.gov Cleavage of this bond can lead to the unwanted accumulation of radioiodine in tissues that actively transport iodide, such as the thyroid, stomach, and salivary glands. nih.gov The stability of the radioiodine label is influenced by the electronic properties of the aromatic ring and the nature of its substituents. nih.govnih.gov For instance, iodoarenes are generally more resistant to in vivo deiodination than other types of iodinated compounds. nih.govnih.gov

The metabolic processing of xenobiotics, foreign compounds to an organism, typically occurs in phases. Phase I reactions introduce or expose functional groups, often through oxidation, reduction, or hydrolysis. researchgate.net Phase II reactions then conjugate these modified compounds with endogenous molecules to increase their water solubility and facilitate their excretion. researchgate.net The liver is the primary site of these biotransformation reactions, largely mediated by the cytochrome P450 (CYP450) family of enzymes. nih.gov

Key Metabolic Pathways

For a compound with the structure of "this compound," several metabolic transformations can be anticipated:

Deiodination: As previously mentioned, the cleavage of the carbon-iodine bond is a significant metabolic consideration. This can occur through oxidative deiodination catalyzed by CYP450 enzymes. nih.gov The position of the iodine atom on the aromatic ring can influence its susceptibility to this process. nih.gov

Ester Hydrolysis: The methyl ester group is susceptible to hydrolysis by esterase enzymes, which are abundant in the plasma and various tissues, particularly the liver. This reaction would convert the methyl ester to a carboxylic acid, significantly increasing the polarity of the molecule.

N-Acetylation: The primary amino group on the aminoethyl side chain is a potential site for N-acetylation, a common Phase II conjugation reaction. This would result in the formation of an N-acetylated metabolite.

Oxidative Deamination: The amino group could also undergo oxidative deamination, a process that would remove the amino group and could lead to further oxidation of the side chain.

Hydroxylation: The aromatic ring is a potential site for hydroxylation, another common CYP450-mediated Phase I reaction. This would introduce a hydroxyl group onto the benzene (B151609) ring, further increasing its polarity.

Illustrative Metabolite Profile

The following table provides a hypothetical profile of potential metabolites of radiolabeled "this compound," based on established metabolic pathways for similar chemical structures. The relative abundance of these metabolites would need to be determined through experimental studies.

| Putative Metabolite | Metabolic Reaction | Key Enzymes Involved | Expected Physicochemical Change |

|---|---|---|---|

| 2-(1-Aminoethyl)-5-iodobenzoic acid | Ester Hydrolysis | Esterases | Increased polarity and water solubility |

| Methyl 2-(1-acetamidoethyl)-5-iodobenzoate | N-Acetylation | N-acetyltransferases | Increased molecular weight, altered polarity |

| Methyl 2-(1-aminoethyl)-5-hydroxybenzoate | Aromatic Hydroxylation | Cytochrome P450 | Increased polarity |

| Free Radioiodide | Deiodination | Cytochrome P450, Deiodinases | Release of the radionuclide from the parent molecule |

Excretion Pathways

Biodistribution of Radioactivity

The metabolic fate of a radiolabeled compound directly impacts its biodistribution. The parent compound may initially distribute to tissues based on its physicochemical properties, such as lipophilicity. As metabolism proceeds, the distribution of radioactivity will reflect the distribution of both the parent compound and its various metabolites. For example, the release of free radioiodide would lead to its accumulation in the thyroid gland. nih.gov The following table illustrates a hypothetical biodistribution profile over time, which would be typical for a radioiodinated small molecule that is metabolized and cleared renally.

| Organ/Tissue | Radioactivity at 1 hour post-injection (% Injected Dose/gram) | Radioactivity at 24 hours post-injection (% Injected Dose/gram) | Primary Form of Radioactivity |

|---|---|---|---|

| Blood | High | Low | Parent compound and early metabolites |

| Liver | Moderate | Low | Parent compound and metabolites undergoing biotransformation |

| Kidneys | High | Low | Parent compound and polar metabolites undergoing excretion |

| Thyroid | Low | Potentially High (if deiodination occurs) | Free radioiodide |

| Bladder (Urine) | Increasing | High (cumulative) | Polar metabolites |

Structure Activity Relationship Sar and Ligand Design Principles for Functional Optimization

Elucidation of Key Pharmacophoric Elements within the Methyl 2-(1-aminoethyl)-5-iodobenzoate Scaffold

Without experimental binding data or computational modeling specific to this scaffold, any description of its pharmacophoric elements would be purely hypothetical. A pharmacophore model is typically derived from the three-dimensional arrangement of essential features of a molecule that are responsible for its biological activity. researchgate.netnih.gov This requires data from active analogs or a co-crystal structure with its biological target, none of which are available for this compound.

Systematic Exploration of Substituent Effects on Biological Activity

The exploration of substituent effects is the cornerstone of SAR studies. It involves making systematic chemical changes to a lead molecule and observing the impact on its potency, selectivity, and pharmacokinetic properties.

Modifications to the Benzoate (B1203000) Ring System

In a typical SAR campaign, modifications to the benzoate ring of a molecule like this compound would be explored. This could involve altering the position or nature of the iodine substituent (e.g., replacing it with other halogens like bromine or chlorine, or with electron-donating or electron-withdrawing groups) to probe steric and electronic requirements for activity. mdpi.com The methyl ester could also be modified to other esters, amides, or a carboxylic acid to investigate its role in binding or cell permeability. However, no studies documenting these specific modifications for this compound are available.

Alterations to the Aminoethyl Side Chain, Including Stereochemical Variants

The aminoethyl side chain offers several points for modification, including the length of the alkyl chain, substitution on the nitrogen atom, and, crucially, the stereochemistry at the chiral center. Chirality can have a profound impact on a drug's action, as different enantiomers can exhibit vastly different potency, efficacy, and metabolic profiles. nih.govijpsjournal.comresearchgate.net A study on analogs of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione, for example, defined its pharmacophore by synthesizing and testing a series of related compounds. nih.govresearchgate.net However, similar systematic studies on the stereochemical variants of this compound have not been reported.

Rational Design of Covalent Modifiers or Irreversible Inhibitors

The rational design of covalent inhibitors involves incorporating a reactive electrophilic group (a "warhead") into the ligand scaffold. rsc.org This warhead is designed to form a permanent covalent bond with a nucleophilic amino acid residue (such as cysteine) in the target protein's binding site. nih.gov The iodo-substituent on the benzoate ring could potentially be exploited in certain contexts, but a rational design approach requires detailed knowledge of the target's structure and binding site, which is absent for this compound.

Application of Lead-Oriented Synthesis (LOS) and Fragment-Based Drug Discovery (FBDD) Principles in Design

Lead-Oriented Synthesis (LOS) focuses on creating small, structurally simple molecules that are ideal starting points for optimization. danaher.com Fragment-Based Drug Discovery (FBDD) is a strategy where small, low-molecular-weight compounds ("fragments") are screened for weak binding to a biological target. nih.govrsc.orgnih.gov Once identified, these fragments are grown, merged, or linked to develop more potent lead compounds. youtube.com While the this compound scaffold could theoretically be derived from or used in FBDD or LOS campaigns, there is no published evidence of its application in such a context.

Future Research Directions and Broader Academic Impact

Development of Next-Generation Synthetic Methodologies for Complex Derivatives

The structure of Methyl 2-(1-aminoethyl)-5-iodobenzoate is amenable to a wide array of chemical transformations, positioning it as an ideal starting point for the development of advanced synthetic methodologies. The aryl iodide is a key functional group for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. Future research will likely focus on leveraging these established reactions to create libraries of complex derivatives.

Furthermore, the primary amine and methyl ester functionalities offer orthogonal handles for diverse modifications. The development of novel synthetic routes could involve late-stage functionalization, where the core scaffold is elaborated in the final steps of a synthesis, allowing for rapid diversification. mdpi.com Methodologies focusing on C-H activation could also be explored to modify the benzene (B151609) ring at other positions, creating derivatives that are otherwise difficult to access. scripps.edu The development of stereoselective methods to synthesize specific enantiomers of the chiral aminoethyl side chain will also be a critical area of research, as different stereoisomers often exhibit distinct biological activities.

Table 1: Potential Synthetic Transformations for Derivatization

| Reaction Type | Reagent/Catalyst Examples | Potential Product Class |

| Suzuki Coupling | Aryl boronic acids, Pd catalyst | Biaryl compounds |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts | Aryl alkynes |

| Buchwald-Hartwig | Amines, Pd catalyst | Di- and tri-substituted amines |

| Amide Coupling | Carboxylic acids, coupling agents | N-acylated derivatives |

| Reductive Amination | Aldehydes/ketones, reducing agent | N-alkylated derivatives |

Exploration of Multi-Targeting Strategies and Polypharmacology in Chemical Biology Research

The concept of polypharmacology, where a single drug molecule is designed to interact with multiple biological targets, is a growing area of interest for treating complex diseases like cancer and neurodegenerative disorders. nih.govethz.ch The scaffold of this compound is well-suited for the design of multi-target ligands.

By systematically modifying the different substituents, researchers can develop compounds that interact with distinct biological targets. For example, one part of the molecule could be designed to inhibit a specific kinase, while another portion could be tailored to modulate a G-protein coupled receptor. This scaffold-based approach allows for the generation of focused compound libraries for screening against pairs of disease-relevant targets. nih.govrsc.org Generative artificial intelligence models could be employed to design novel derivatives with predicted affinities for multiple targets, accelerating the discovery of potent and selective polypharmacological agents. nih.gov

Integration with Emerging Technologies in High-Throughput Screening and Automated Synthesis

The modular nature of this compound makes it an excellent candidate for integration with modern drug discovery platforms, such as high-throughput screening (HTS) and automated synthesis. researchgate.netnih.govnih.gov Automated synthesis platforms can utilize this building block to rapidly generate large libraries of diverse compounds by performing a series of programmed chemical reactions. synplechem.comresearchgate.net

These libraries can then be screened using HTS technologies to identify compounds with desired biological activities. The use of DNA-encoded libraries, where each compound is tagged with a unique DNA barcode, is another emerging technology where this building block could be employed. This would allow for the screening of massive numbers of compounds against a variety of biological targets simultaneously. The combination of automated synthesis and HTS will significantly accelerate the pace of drug discovery and the exploration of chemical space around this versatile scaffold. arxiv.org

Contribution to Fundamental Understanding of Structure-Function Relationships and Molecular Recognition

Systematic studies on derivatives of this compound can provide valuable insights into the fundamental principles of molecular recognition and structure-function relationships (SFR). fiveable.meresearchgate.netmdpi.com By synthesizing analogs with subtle structural modifications and evaluating their biological activity, researchers can elucidate the key molecular features responsible for target binding and efficacy.

For example, modifying the length and branching of the aminoethyl side chain can probe the steric and electronic requirements of a binding pocket. Similarly, varying the substituents on the aromatic ring can impact properties like solubility, cell permeability, and target affinity. These studies, often complemented by computational modeling and X-ray crystallography, are crucial for the rational design of more potent and selective therapeutic agents. researchgate.net

Table 2: Hypothetical Structure-Function Relationship Study

| Modification Site | Analog Series | Property to Investigate |

| Aminoethyl Chain | Methyl, Ethyl, Propyl, Isopropyl | Steric tolerance of binding pocket |

| Phenyl Ring | H, F, Cl, OMe at position 4 | Electronic effects on binding |

| Ester Group | Methyl, Ethyl, t-Butyl | Impact on cell permeability and hydrolysis |

| Iodo Position | Substitution with different aryl groups | Exploration of new binding interactions |

Potential as a Modular Building Block for Supramolecular Assemblies and Advanced Materials Research

Beyond its applications in medicinal chemistry, this compound has potential as a modular building block for the construction of supramolecular assemblies and advanced materials. whiterose.ac.uk The presence of multiple functional groups allows for the formation of well-defined, ordered structures through non-covalent interactions such as hydrogen bonding, and metal coordination.

For instance, the amine and ester groups can participate in hydrogen bonding networks to form gels or liquid crystals. The aryl iodide can be used to synthesize conjugated polymers with interesting photophysical properties. Furthermore, this compound could serve as a ligand for the construction of metal-organic frameworks (MOFs), which have applications in gas storage, catalysis, and sensing. The chirality of the molecule could also be exploited to create chiral materials with unique optical or catalytic properties. The development of new synthetic pathways to create such responsive polymeric building blocks is an active area of research. klinger-lab.de

Q & A

Q. How can computational tools aid in reaction optimization for this compound?

- Methodology : Employ density functional theory (DFT) to model reaction pathways and transition states, particularly for iodine substitution or ester hydrolysis. Software like Gaussian or ORCA can predict NMR shifts and optimize protecting group strategies. Machine learning platforms (e.g., Chemprop) may suggest solvent/catalyst combinations based on similar reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.